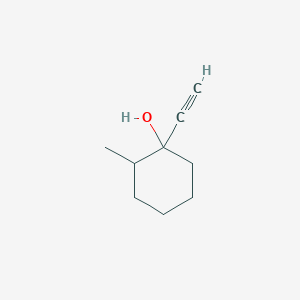
1-ethynyl-2-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethynyl-1-cyclohexanol can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of a carbon-carbon triple bond, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for 1-ethynyl-1-cyclohexanol are not widely documented, the synthesis typically involves standard organic synthesis techniques such as the use of strong bases and controlled reaction conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 1-ethynylcyclohexane or 1-ethenylcyclohexanol.
Substitution: 1-chloro-1-ethynylcyclohexane.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including sedative and anticonvulsant effects.
Medicine: Studied as a precursor to tranquilizers such as ethinamate.
Industry: Utilized in the production of polymers and as a catalyst inhibitor in silicone release coatings.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-1-cyclohexanol involves its interaction with various molecular targets. As a precursor to ethinamate, it exerts sedative and muscle relaxant effects by modulating the activity of neurotransmitter receptors in the central nervous system . The compound’s ability to inhibit certain enzymes also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethynylcyclopentanol
- 2-Methyl-3-butyn-2-ol
- 2-Phenyl-3-butyn-2-ol
Uniqueness
1-Ethynyl-1-cyclohexanol is unique due to its specific structure, which includes a cyclohexane ring with an ethynyl group and a hydroxyl group
Propiedades
Número CAS |
15564-30-4 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3 |
Clave InChI |
PMCQAVDMFZFUEH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1(C#C)O |
SMILES canónico |
CC1CCCCC1(C#C)O |
Key on ui other cas no. |
15564-30-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















